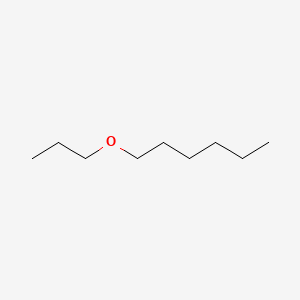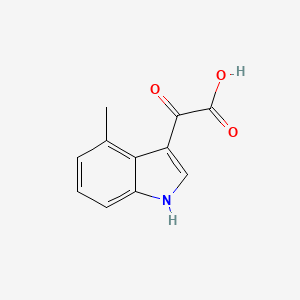
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is an organic compound with the molecular formula C6H9F3O It is characterized by a cyclobutane ring substituted with a methyl group, a trifluoromethyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol can be synthesized through several methodsFor example, treatment of cyclobutanones with TMSCF3 (trimethylsilyl trifluoromethyl) and a fluoride source can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient reaction conditions to optimize production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The specific mechanism of action of 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 1-(Trifluoromethyl)cyclobutan-1-ol
Comparison: 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C6H9F3O |
|---|---|
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H9F3O/c1-5(10)2-4(3-5)6(7,8)9/h4,10H,2-3H2,1H3 |
InChI-Schlüssel |
NMIVZPYXUKPFFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

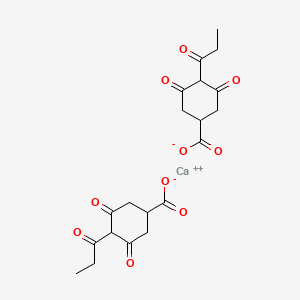
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
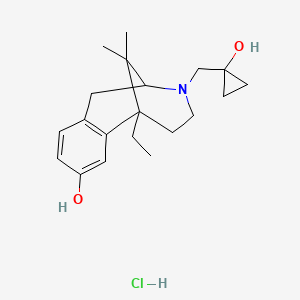
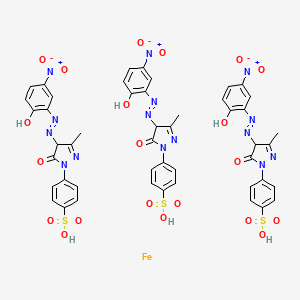
![1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)


